molecular formula C13H21N3 B11784680 4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B11784680
M. Wt: 219.33 g/mol
InChI Key: WBWNPEFQBMBAKZ-UHFFFAOYSA-N
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Description

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with an appropriate diketone to form the pyrazole ring. The pyrazole derivative is then subjected to nucleophilic substitution with piperidine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to avoid side reactions and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically yields alcohols or amines .

Scientific Research Applications

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclopentyl-1H-pyrazol-5-yl)urea
  • 4-(1-Cyclopentyl-1H-pyrazol-5-yl)amide
  • 4-(1-Cyclopentyl-1H-pyrazol-5-yl)carboxylic acid

Uniqueness

4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

4-(2-cyclopentylpyrazol-3-yl)piperidine

InChI

InChI=1S/C13H21N3/c1-2-4-12(3-1)16-13(7-10-15-16)11-5-8-14-9-6-11/h7,10-12,14H,1-6,8-9H2

InChI Key

WBWNPEFQBMBAKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C3CCNCC3

Origin of Product

United States

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